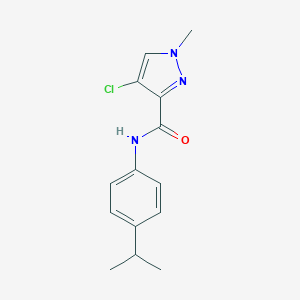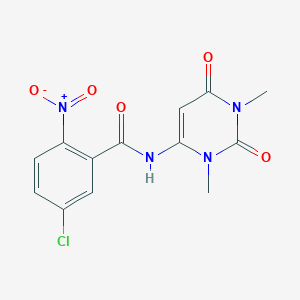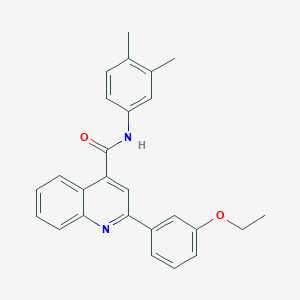![molecular formula C26H22N2O2 B444023 2,3-DIHYDRO-1H-INDOL-1-YL[2-(3-ETHOXYPHENYL)-4-QUINOLYL]METHANONE](/img/structure/B444023.png)
2,3-DIHYDRO-1H-INDOL-1-YL[2-(3-ETHOXYPHENYL)-4-QUINOLYL]METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-DIHYDRO-1H-INDOL-1-YL[2-(3-ETHOXYPHENYL)-4-QUINOLYL]METHANONE is a complex organic compound that features an indole and quinoline moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Quinoline derivatives are also significant in medicinal chemistry due to their broad spectrum of biological activities .
Méthodes De Préparation
The synthesis of 2,3-DIHYDRO-1H-INDOL-1-YL[2-(3-ETHOXYPHENYL)-4-QUINOLYL]METHANONE typically involves multi-step organic reactions. One common synthetic route includes the formation of the indole ring followed by the construction of the quinoline moiety. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of these heterocyclic structures . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while reducing costs and environmental impact .
Analyse Des Réactions Chimiques
2,3-DIHYDRO-1H-INDOL-1-YL[2-(3-ETHOXYPHENYL)-4-QUINOLYL]METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound and its derivatives are used in the development of new materials and as intermediates in the synthesis of other valuable chemicals
Mécanisme D'action
The mechanism of action of 2,3-DIHYDRO-1H-INDOL-1-YL[2-(3-ETHOXYPHENYL)-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets. The indole and quinoline moieties can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds include other indole and quinoline derivatives, such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Quinoline: A heterocyclic aromatic organic compound with significant medicinal properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
2,3-DIHYDRO-1H-INDOL-1-YL[2-(3-ETHOXYPHENYL)-4-QUINOLYL]METHANONE is unique due to its combined indole and quinoline structure, which may confer distinct biological activities and therapeutic potential .
Propriétés
Formule moléculaire |
C26H22N2O2 |
|---|---|
Poids moléculaire |
394.5g/mol |
Nom IUPAC |
2,3-dihydroindol-1-yl-[2-(3-ethoxyphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C26H22N2O2/c1-2-30-20-10-7-9-19(16-20)24-17-22(21-11-4-5-12-23(21)27-24)26(29)28-15-14-18-8-3-6-13-25(18)28/h3-13,16-17H,2,14-15H2,1H3 |
Clé InChI |
GTXBAOIDPZUHKO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC5=CC=CC=C54 |
SMILES canonique |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](2-ethylpiperidin-1-yl)methanone](/img/structure/B443940.png)
![5-(4-Bromophenyl)-3-(1-piperidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B443943.png)
![2-ethoxy-N-(3-{[(2-ethoxybenzoyl)amino]methyl}benzyl)benzamide](/img/structure/B443945.png)
![3-{[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B443946.png)
![N,N-dibenzyl-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443947.png)
![4-bromo-N-[(4-bromophenyl)sulfonyl]-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzenesulfonamide](/img/structure/B443948.png)
![4-chloro-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzenesulfonohydrazide](/img/structure/B443949.png)
![Ethyl2-({[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B443950.png)


![ethyl 2-({[3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B443955.png)
![3-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443956.png)
![4-{[3-(METHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID](/img/structure/B443962.png)

